1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
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Overview
Description
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is a heterocyclic compound with the molecular formula C9H16N2. It is characterized by a bicyclic structure that includes a pyridine ring fused to a diazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated amine .
Scientific Research Applications
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,7,8,9,10-Octahydropyrido[1,2-a][1,4]diazepine
- 3,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one .
Uniqueness
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
344294-78-6 |
---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h5,9H,1-4,6-8H2 |
InChI Key |
FZOVKZDAFPDWKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCC=NCC2C1 |
Origin of Product |
United States |
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